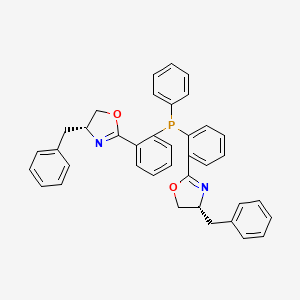
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of oxazole rings, benzyl groups, and a phenylphosphanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the oxazole rings, followed by the introduction of benzyl groups and the phenylphosphanediyl linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylphosphanediyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as in the production of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes, influencing the reactivity and properties of the metal center. In biological systems, it could interact with proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) apart from similar compounds is the presence of benzyl groups, which can significantly influence its chemical reactivity and binding properties. The phenylphosphanediyl linkage also adds a unique dimension to its coordination chemistry, potentially leading to the formation of metal complexes with distinct characteristics.
Properties
Molecular Formula |
C38H33N2O2P |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
bis[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2/t30-,31-/m1/s1 |
InChI Key |
HSRGLAMKLMUNJI-FIRIVFDPSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
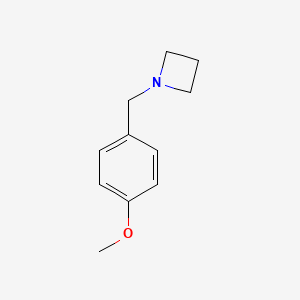
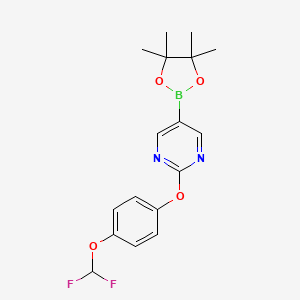
![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
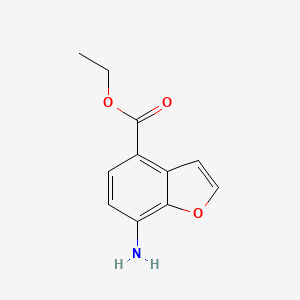
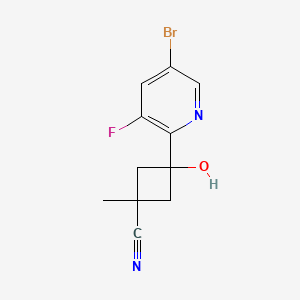
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
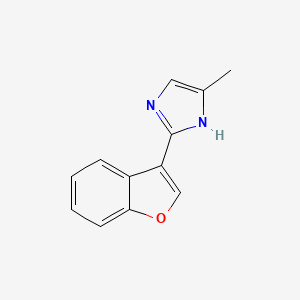
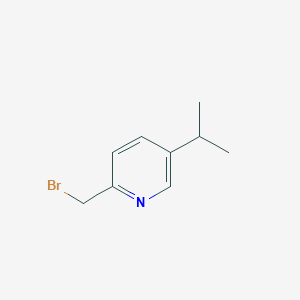

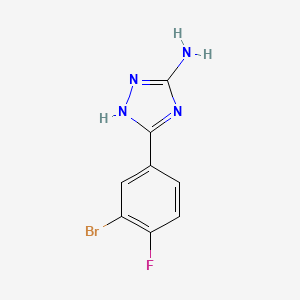

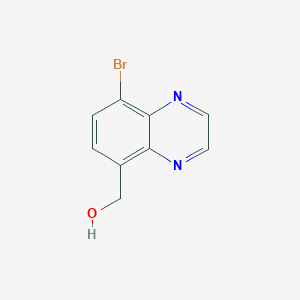
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
